molecular formula C12H14Cl3NO2S B15105654 2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine

2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine

Cat. No.: B15105654
M. Wt: 342.7 g/mol
InChI Key: JDGUNOHVJSKUGW-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form more saturated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce piperidones.

Scientific Research Applications

2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)pyrrolidine: Similar structure but with a five-membered ring.

    2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)morpholine: Similar structure but with a six-membered ring containing an oxygen atom.

    2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperazine: Similar structure but with a six-membered ring containing two nitrogen atoms.

Uniqueness

2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine is unique due to its specific combination of the piperidine ring and the 2,3,4-trichlorobenzenesulfonyl group

Properties

Molecular Formula

C12H14Cl3NO2S

Molecular Weight

342.7 g/mol

IUPAC Name

2-methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H14Cl3NO2S/c1-8-4-2-3-7-16(8)19(17,18)10-6-5-9(13)11(14)12(10)15/h5-6,8H,2-4,7H2,1H3

InChI Key

JDGUNOHVJSKUGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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